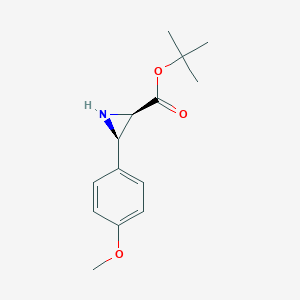

Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate

Description

Introduction to Tert-Butyl (2R,3R)-3-(4-Methoxyphenyl)Aziridine-2-Carboxylate

Structural Features of Aziridine Derivatives

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom within a strained ring system. The bond angles in aziridine rings approximate 60°, introducing substantial angle strain comparable to cyclopropane derivatives. This strain enhances reactivity, making aziridines versatile intermediates in nucleophilic ring-opening and cycloaddition reactions.

This compound incorporates two critical substituents:

- A tert-butyl ester group at position 2, providing steric bulk and electron-withdrawing effects.

- A 4-methoxyphenyl group at position 3, contributing aromaticity and electron-donating methoxy functionality.

The interplay between these groups modulates the compound’s electronic profile and solubility. For instance, the tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters, while the methoxyphenyl group increases lipophilicity.

Table 1: Comparative Structural Features of Aziridine-2-Carboxylate Derivatives

| Compound | R1 (Position 2) | R2 (Position 3) | Key Properties |

|---|---|---|---|

| Tert-butyl (2R,3R)-3-(4-methoxyphenyl) | tert-butyl ester | 4-methoxyphenyl | High stereoselectivity, thermal stability |

| trans-Tert-butyl 3-(4-chlorophenyl) | tert-butyl ester | 4-chlorophenyl | Electrophilic reactivity, ring strain |

| cis-Tert-butyl 3-(4-hydroxyphenyl) | tert-butyl ester | 4-hydroxyphenyl | Hydrogen-bonding capacity, polarity |

Significance of Stereochemical Configuration in (2R,3R) Isomer

The (2R,3R) configuration confers distinct stereoelectronic and steric properties critical for asymmetric synthesis. In aziridine-2-carboxylates, the spatial arrangement of substituents determines:

- Ring-opening regioselectivity : Nucleophiles preferentially attack the less hindered carbon atom. The tert-butyl group at C2 creates a steric shield, directing reactivity toward C3.

- Enantioselective transformations : Chiral auxiliaries and catalysts exploit the fixed (R,R) configuration to induce high enantiomeric excess in products. For example, copper hydride-mediated kinetic resolutions achieve >90% enantioselectivity in aziridine carboxylate syntheses.

Experimental studies demonstrate that the (2R,3R) isomer exhibits superior binding affinity to enzymatic targets compared to its (2S,3S) counterpart, attributed to optimal spatial complementarity with chiral binding pockets.

Role of Methoxyphenyl and Tert-Butyl Ester Substituents

Methoxyphenyl Group

The 4-methoxyphenyl substituent at C3 serves dual roles:

- Electronic modulation : The methoxy group’s electron-donating resonance (+M effect) stabilizes adjacent positive charges during ring-opening reactions, facilitating nucleophilic attack.

- Biological interactions : Aromatic stacking with tyrosine or phenylalanine residues in proteins enhances target engagement, as observed in enzyme inhibition assays.

Tert-Butyl Ester Group

The tert-butyl ester at C2 influences both physicochemical and reactive properties:

- Steric protection : Shielding the ester carbonyl from nucleophilic attack prolongs half-life in protic solvents.

- Chiral induction : The bulky tert-butyl group enforces a rigid conformation, essential for diastereoselective transformations. For instance, LiClO4-catalyzed aziridinations yield cis/trans ratios up to 100:0 in its presence.

Comparative Reactivity Replacing the tert-butyl ester with methyl reduces steric hindrance, accelerating hydrolysis but diminishing stereocontrol. Similarly, substituting 4-methoxyphenyl with chlorophenyl increases electrophilicity but reduces solubility in polar media.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m0/s1 |

InChI Key |

XNTGFDXDTMAHJN-NWDGAFQWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Pathway A: Epoxide Ring Opening

- Starting Material : A suitable epoxide precursor containing a methoxyphenyl group is used.

- Reagents : A nitrogen source (e.g., ammonia derivatives) facilitates ring opening to form the aziridine structure.

- Conditions :

- Solvent: Polar aprotic solvents like dimethylformamide (DMF).

- Temperature: Moderate temperatures (~50–70°C) to prevent side reactions.

- Catalyst: Acidic or basic catalysts to promote nucleophilic attack.

Pathway B: Halogenated Intermediate Cyclization

- Starting Material : A halogenated precursor with a methoxyphenyl substituent.

- Reagents :

- Base: Strong bases such as sodium hydride or potassium tert-butoxide.

- Solvent: Nonpolar solvents such as tetrahydrofuran (THF).

- Cyclization Reaction :

Pathway C: Chiral Auxiliary Approach

- Starting Material : Chiral precursors or auxiliaries ensure stereochemical control during synthesis.

- Catalyst :

- Chiral catalysts derived from quinine or cinchona alkaloids.

- Reaction Conditions :

- Solvent: Ethereal solvents like diethyl ether.

- Temperature: Room temperature to preserve stereochemistry.

- Outcome :

Optimization Parameters

Reaction Atmosphere

- Inert atmosphere (e.g., argon or nitrogen) is required to prevent oxidation or degradation during synthesis.

Solvent Selection

Purification Techniques

- Column chromatography with hexane/ethyl acetate mixtures is commonly employed for purification.

- Crystallization from ethyl acetate provides high-purity products.

Analytical Confirmation

The synthesized compound is characterized using advanced analytical techniques:

- NMR Spectroscopy : Confirms stereochemistry and functional group placement.

- Mass Spectrometry (MS) : Verifies molecular weight and formula.

- X-ray Crystallography : Provides detailed structural information, including bond angles and atomic coordinates.

Data Table Summary

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Epoxide Ring Opening | Ammonia derivatives, DMF, catalyst | Formation of aziridine structure |

| Cyclization | Sodium hydride, THF | Aziridine ring formation |

| Stereochemical Control | Chiral catalysts, diethyl ether | Enantiomerically pure (2R,3R) compound |

| Purification | Column chromatography, crystallization | High-purity Tert-butyl aziridine product |

Notes on Research Findings

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and halides. Reactions are typically carried out in polar solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.

Oxidation: Oxidized products such as oxaziridines or N-oxides.

Reduction: Reduced products such as primary or secondary amines.

Scientific Research Applications

Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins. The ring strain facilitates ring-opening reactions, which can lead to the formation of covalent bonds with biological molecules, potentially altering their function.

Comparison with Similar Compounds

Stereochemical Variants

The trans isomer of this compound, trans-tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 139731-94-5), shares the same molecular formula (C₁₄H₁₉NO₃) but differs in spatial arrangement. The (2R,3R) configuration likely exhibits distinct reactivity in ring-opening reactions due to steric and electronic effects compared to the trans isomer.

Substituent Effects on the Aromatic Ring

- 4-Methoxyphenyl vs. 3-Bromophenyl: Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate (PubChem entry) replaces the electron-donating methoxy group with an electron-withdrawing bromine atom at the meta position.

- 4-Bromophenyl Derivatives: Ethyl 1-benzhydryl-3-(4-bromophenyl)aziridine-2-carboxylate () demonstrates that bromine substituents facilitate ring-opening reactions to generate quaternary amino acids. The tert-butyl ester in the target compound may enhance steric hindrance, slowing such reactions compared to ethyl esters .

Ester Group Variations

- tert-Butyl vs. However, tert-butyl esters offer superior stability under acidic or basic conditions, which is critical for multi-step syntheses .

- Methyl Esters :

Methyl esters (e.g., methyl (R)-tert-butyl oxazolidine-3-carboxylate derivatives) are rarely reported in the evidence, suggesting tert-butyl’s dominance in balancing stability and steric effects .

Ring Size and Heterocyclic Analogues

- Aziridine vs. Oxazolidine: Oxazolidines (five-membered rings, e.g., tert-butyl oxazolidine-3-carboxylates in ) lack ring strain, making them less reactive but more thermally stable. Aziridines, however, are preferred for ring-opening reactions to form amines or amino alcohols .

- Piperidine/Pyrrolidine Derivatives :

Compounds like tert-butyl 2-allylpyrrolidine-1-carboxylate () highlight how larger rings exhibit reduced reactivity but greater conformational flexibility, impacting their utility in drug design .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Table 2: Reactivity Comparison

| Compound Type | Ring-Opening Rate | Stability | Key Application |

|---|---|---|---|

| Aziridine (tert-butyl) | High | Moderate | Amino acid synthesis |

| Oxazolidine (tert-butyl) | Low | High | Chiral auxiliaries |

| Ethyl aziridine ester | Moderate | Low | Pharmaceutical intermediates |

Biological Activity

Tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesis, and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 249.31 g/mol. The compound features a tert-butyl ester group and a methoxyphenyl substituent, contributing to its unique reactivity and biological profile.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molar Mass | 249.31 g/mol |

| Density | 1.109 g/cm³ |

| Melting Point | 84 - 87 °C |

| Solubility | Slightly soluble in acetonitrile and chloroform |

Antimicrobial Properties

Research has shown that aziridine derivatives exhibit significant antimicrobial activity. In one study, various aziridine-thiourea derivatives were evaluated for their antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds demonstrated promising activity with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL, outperforming traditional antibiotics like ampicillin in some cases .

Case Study: Aziridine Derivatives Against MRSA

Aziridine derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compounds showed MIC values significantly lower than those of common antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Activity

The anticancer potential of aziridine compounds has been well-documented. For instance, the mechanism of action often involves the opening of the aziridine ring, leading to interactions with DNA that can inhibit replication and promote apoptosis in cancer cells. A notable example is Imexon, an aziridine derivative used in treating human myeloma cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels .

Table 2: Cytotoxicity Data for Aziridine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Cisplatin |

|---|---|---|---|

| 3a | HeLa | 30 | ~30-fold lower |

| 3b | L929 | 20 | Comparable |

| 3f | HeLa | 28 | ~3-fold lower |

Enzyme Inhibition

Aziridines have also been investigated for their enzyme inhibition capabilities. The unique structure of this compound may allow it to interact selectively with specific enzymes, although detailed studies on this aspect remain limited.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Aziridine Ring : This can be achieved through the reaction of an appropriate precursor with a nitrogen source under basic conditions.

- Introduction of the Methoxyphenyl Group : A nucleophilic substitution reaction allows for the incorporation of the methoxyphenyl group into the aziridine framework.

- Esterification : The tert-butyl ester is formed by reacting the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (2R,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via aziridine ring formation using tert-butyl-protected intermediates. Key steps include:

- Nucleophilic substitution : Reacting tert-butyl glycidyl esters with 4-methoxyphenylamine derivatives under anhydrous conditions .

- Photochemical activation : Photoinduced deformylative coupling (e.g., UV light at 365 nm) to introduce phosphonate groups or stabilize stereochemistry .

- Purification : Column chromatography (hexanes/EtOAc, 1:1, +0.25% EtN) to isolate enantiopure products .

Optimization : Reaction yields improve with strict temperature control (0–20°C), inert atmospheres, and catalytic DMAP/triethylamine to reduce racemization .

Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using a Chiralpak® AD-H column (heptane/iPrOH, 90:10) to confirm enantiomeric excess (ee >99%) .

- NMR Analysis : H NMR coupling constants (e.g., = 4.8 Hz) and NOESY correlations confirm spatial arrangement of substituents .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl piperidine derivatives in Acta Crystallographica reports .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- H NMR: Peaks at δ 1.43 ppm (t-Bu), δ 3.78 ppm (OCH), and δ 4.20–4.50 ppm (aziridine protons) .

- C NMR: Signals at δ 80.2 ppm (t-Bu C-O) and δ 172.5 ppm (ester carbonyl) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+Na] at m/z 334.1682 (calc. 334.1685) .

Advanced Research Questions

Q. How can diastereomeric ratios (dr) be controlled during aziridine synthesis, and what analytical methods quantify dr?

- Methodological Answer :

- Steric directing groups : Use of bulky tert-butyl esters minimizes steric hindrance, favoring (2R,3R) configuration .

- Chiral auxiliaries : Temporary ligands (e.g., Evans oxazolidinones) bias ring-closing transition states .

- Quantification : H NMR integration of diastereomer-specific peaks (e.g., aziridine protons at δ 2.8–3.2 ppm) or LC-MS with chiral columns .

Q. What mechanistic insights explain contradictions in reported yields for tert-butyl aziridine derivatives?

- Methodological Answer : Discrepancies arise from:

- Reagent purity : Trace moisture hydrolyzes tert-butyl esters, reducing yields. Use of molecular sieves or anhydrous solvents mitigates this .

- Photoreactivity : Competing pathways (e.g., [2+2] cycloadditions) under UV light lower yields in photoinduced syntheses .

Resolution : Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction times (e.g., 12–16 hr) to maximize product formation .

Q. How can computational modeling guide the design of tert-butyl aziridine-based catalysts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.